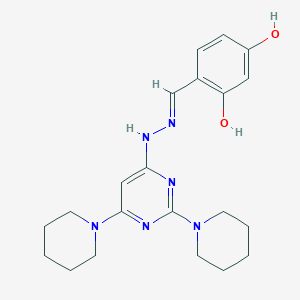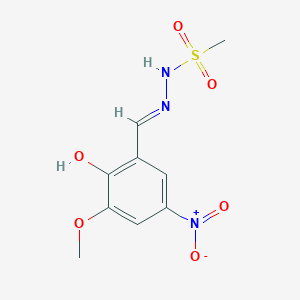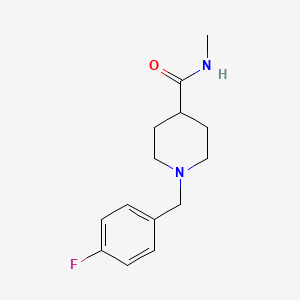![molecular formula C16H15Cl2NO5S2 B5985024 4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine](/img/structure/B5985024.png)
4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is an organic compound that belongs to the class of sulfonylmorpholine derivatives. This compound is synthesized by a specific method and has various applications in scientific research.
作用機序
The mechanism of action of 4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine involves the inhibition of protein kinase activity. This compound selectively binds to the ATP-binding site of the kinase, which prevents the kinase from phosphorylating its target proteins. This results in the disruption of cellular signaling pathways that are regulated by the kinase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific protein kinase that is inhibited by this compound. In general, the inhibition of protein kinase activity can result in the disruption of various cellular processes, including cell proliferation, differentiation, and survival. This compound has been found to have antitumor activity in various cancer cell lines, which suggests that it may have potential as a cancer therapeutic agent.
実験室実験の利点と制限
The advantages of using 4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine in lab experiments include its high selectivity for a specific protein kinase, its ability to selectively inhibit kinase activity, and its potential as a cancer therapeutic agent. However, there are also limitations to using this compound in lab experiments. For example, its synthesis is a multi-step process that requires the use of various chemical reagents, which can be costly and time-consuming. Additionally, the inhibition of a specific protein kinase may have unintended effects on other cellular processes, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on 4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine. One direction is to investigate its potential as a cancer therapeutic agent in animal models and clinical trials. Another direction is to explore its use as a chemical probe to study the function of other protein kinases in cellular signaling pathways. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in scientific research.
合成法
The synthesis of 4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 3-aminophenylsulfonamide in the presence of a base. This reaction results in the formation of 3-[(3,4-dichlorophenyl)sulfonyl]phenylsulfonamide. In the second step, this compound is reacted with morpholine in the presence of a base and a solvent. This reaction results in the formation of this compound.
科学的研究の応用
4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine has various scientific research applications. It is used as a chemical probe to investigate the role of protein kinases in cellular signaling pathways. It has been found to selectively inhibit the activity of a specific protein kinase, which makes it a valuable tool for studying the function of this kinase in various biological processes. This compound has also been used in the development of new drugs for the treatment of cancer and other diseases.
特性
IUPAC Name |
4-[3-(3,4-dichlorophenyl)sulfonylphenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO5S2/c17-15-5-4-13(11-16(15)18)25(20,21)12-2-1-3-14(10-12)26(22,23)19-6-8-24-9-7-19/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYTZCIMKRORMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5984948.png)
![N-(3,5-dichlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5984955.png)
![N-1,3-benzodioxol-5-yl-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5984971.png)
![2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5984973.png)
![1-[3-(2-ethylphenoxy)propyl]piperidine oxalate](/img/structure/B5984980.png)

![4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol](/img/structure/B5985009.png)
![7-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5985016.png)

![3,5-dibromo-2-hydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5985025.png)
![2-(3,4-dimethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5985031.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5985039.png)

